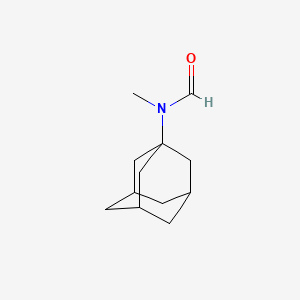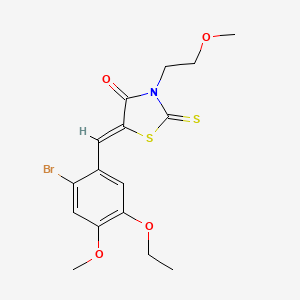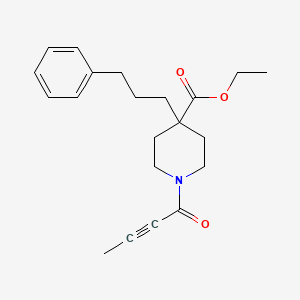
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have promising therapeutic effects against various types of cancers.
作用机制
The mechanism of action of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves inhibition of HDAC enzymes, which play a key role in the regulation of gene expression. By inhibiting HDACs, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide leads to an increase in acetylation of histone proteins, which in turn leads to changes in gene expression patterns. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to growth arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its well-established mechanism of action, which makes it a useful tool for studying the regulation of gene expression and the role of HDACs in cancer. However, one limitation of using N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired effects.
未来方向
There are several potential future directions for research on N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide and other HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors, which may have fewer side effects and be more effective against cancer. Another area of interest is the development of combination therapies involving HDAC inhibitors and other anticancer agents, which may enhance the effectiveness of both treatments. Finally, there is a need for further research on the mechanisms of action of HDAC inhibitors and their effects on gene expression and cellular signaling pathways.
合成方法
The synthesis of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with isobutyryl chloride to form N~1~-isobutyl-5-chloro-2-methoxyaniline. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-isobutyl-N~2~-(methylsulfonyl)-5-chloro-2-methoxyaniline. Finally, this compound is reacted with glycine to form the desired product, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential as an anticancer agent. It has been shown to have promising effects against various types of cancers, including leukemia, lymphoma, and solid tumors. In addition, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the effectiveness of other anticancer agents, such as cisplatin and gemcitabine.
属性
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-10(2)8-16-14(18)9-17(22(4,19)20)12-7-11(15)5-6-13(12)21-3/h5-7,10H,8-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRHLUSZFFQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide](/img/structure/B4921344.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4921349.png)
![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)
![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)

